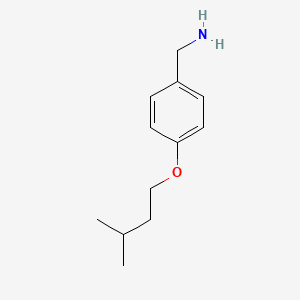

4-(3-Methyl-butoxy)-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(3-methylbutoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNCKGMOSXBVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Derivatization Chemistry of 4 3 Methyl Butoxy Benzylamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) attached to the benzylic carbon is a key site of nucleophilic reactivity. Its lone pair of electrons readily participates in reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

The primary amine of 4-(3-Methyl-butoxy)-benzylamine is readily acylated to form amides. This transformation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or esters under appropriate conditions. For instance, the reaction of benzylamine (B48309) with acetic anhydride (B1165640) or acetyl chloride yields N-benzylacetamide. ontosight.aidoubtnut.com A similar reaction with this compound would produce the corresponding N-acetyl derivative. The general conditions for such reactions often involve a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of Benzylamines

| Amine | Acylating Agent | Conditions | Product |

|---|---|---|---|

| Benzylamine | Methyl acetate | Dimethyl acetamide, 78°C | N-benzylacetamide prepchem.com |

| Benzylamine | Acetic anhydride | - | N-benzylacetamide ontosight.aidoubtnut.com |

Alkylation of the primary amine introduces alkyl groups and can proceed through various mechanisms. The reaction with alkyl halides is a common method for N-alkylation. youtube.com This reaction typically follows an Sₙ2 pathway, where the amine acts as a nucleophile. youtube.com However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.comyoutube.com For example, the reaction of benzylamine with an alkyl halide can produce both the mono- and di-alkylated products, such as dibenzylamine. researchgate.net The choice of alkyl halide can influence the reaction mechanism; for instance, benzyl (B1604629) bromide is well-suited for Sₙ1 reactions due to the stability of the resulting benzyl carbocation. youtube.com

Table 2: Examples of Amine Alkylation

| Amine | Alkylating Agent | Key Feature | Product(s) |

|---|---|---|---|

| Ammonia (B1221849) | Ethyl bromide | Sₙ2 reaction, potential for multiple alkylations | Primary, secondary, tertiary amines, and quaternary ammonium salt youtube.comyoutube.com |

| Benzylamine | Benzyl chloride | Formation of a secondary amine | Dibenzylamine chemicalbook.com |

A cornerstone of primary amine reactivity is the condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. prepchem.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). prepchem.comyoutube.com The formation of Schiff bases from primary amines and aldehydes is generally a facile process. prepchem.com Benzylamine and its derivatives are frequently used in these reactions. For example, the condensation of benzylamine with 3,4-methylenedioxybenzaldehyde is a standard method for preparing the corresponding N-benzylidenebenzylamine. libretexts.org Similarly, this compound would react with various aldehydes and ketones to furnish a wide array of Schiff bases, which are themselves versatile intermediates in organic synthesis. These imines can be subsequently reduced to form secondary amines. sioc-journal.cn

The general reaction can be summarized as: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

This equilibrium is typically driven to the product side by removing water from the reaction mixture.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is substituted with two groups: the (3-methyl-butoxy) ether group and the aminomethyl group (-CH₂NH₂). The nature of these substituents dictates the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

In electrophilic aromatic substitution (SEAr), the substituents on the benzene ring determine both the reaction rate and the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.com Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing. wikipedia.orgsavemyexams.com

The this compound molecule contains two key substituents influencing its aromatic reactivity:

Alkoxy Group (-O-R): The (3-methyl-butoxy) group is an alkoxy group. Alkoxy groups are strongly activating and ortho-, para-directing. organicchemistrytutor.comlibretexts.org This is because the oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). youtube.com This donation of electron density makes the ring more nucleophilic and stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack. youtube.comorganicchemistrytutor.com

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered a weakly activating and ortho-, para-directing group.

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -(CH₂)NH₂ | 4 | Weakly activating | Ortho, Para |

Modern synthetic methods increasingly rely on C-H activation to functionalize aromatic rings with high precision, avoiding the need for pre-functionalized substrates. While specific C-H activation studies on this compound are not widely reported, research on related benzylamines provides insight into potential strategies. For instance, palladium-catalyzed meta-C-H functionalization of benzylamines has been developed using a transient mediator strategy. biosynth.com This allows for the introduction of aryl, amino, and chloro groups at the meta position, a transformation that is challenging using classical electrophilic substitution. biosynth.com

Furthermore, cobalt-catalyzed C-H activation and annulation of benzamides (acylated benzylamines) with alkynes is a known method to construct isoquinolinone scaffolds. doubtnut.com Such strategies could potentially be adapted for the ortho-functionalization of the aromatic ring in derivatives of this compound, providing a pathway to complex heterocyclic structures. These advanced methods offer regiochemical control that is complementary to traditional electrophilic substitution.

Tailored Derivatization for Specific Research Applications

The derivatization of the benzylamine core is a common strategy in medicinal chemistry and materials science to modulate properties and develop new functional molecules. The primary amine of this compound serves as a versatile handle for introducing a wide range of functionalities.

For example, the derivatization of amine-containing compounds is crucial for various analytical and biological applications. In one study, benzylamine was used to derivatize (5R)-hydroxytriptolide, a compound undergoing clinical trials. chemicalbook.com This chemical derivatization enhanced its detection by mass spectrometry, enabling sensitive quantification in human plasma for pharmacokinetic studies. chemicalbook.com This highlights how the reactivity of a benzylamine group can be harnessed to create derivatives with improved analytical properties.

In another area, amino derivatives of boron clusters have been converted into Schiff bases and subsequently reduced to the corresponding benzylamino derivatives. sioc-journal.cn These modified boron clusters are being investigated for applications in nuclear medicine, demonstrating how the fundamental chemistry of benzylamines can be applied to create highly specialized molecules for therapeutic or diagnostic purposes. sioc-journal.cn

Tandem Reaction Sequences Involving this compound Intermediates

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of tandem reaction sequences where this compound or its immediate derivatives are explicitly documented as reactants or key intermediates. Tandem reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, are a significant area of chemical synthesis. researchgate.netorganic-chemistry.org They are often employed in the construction of complex molecules, including nitrogen-containing heterocycles. researchgate.netnih.govmdpi.comrsc.org

Multicomponent reactions (MCRs), a class of tandem reactions, are powerful tools for synthesizing diverse molecular scaffolds from three or more starting materials in a one-pot procedure. nih.gov These reactions are particularly relevant in medicinal chemistry for the rapid generation of compound libraries. nih.gov Conceptually, a primary amine such as this compound would be a suitable candidate for various MCRs, including the Ugi and Passerini reactions, which are used to create peptide-like structures and other complex molecules. nih.gov

Furthermore, tandem processes like carbonyl alkylative amination have emerged as robust methods for the synthesis of α-branched amines, which are prevalent in biologically active compounds. acs.orgnih.gov While these methodologies have been demonstrated with a range of amines, specific studies detailing their application with this compound are not presently available in the surveyed literature. acs.orgnih.gov

The synthesis of nitrogen heterocycles often involves cascade or tandem sequences where an amine nucleophile initiates a series of intramolecular reactions. researchgate.netmdpi.com Although many such strategies exist, their application to substrates bearing the 4-(3-methyl-butoxy)phenyl moiety has not been specifically detailed in the context of tandem reaction sequences.

Future research may explore the utility of this compound in these and other tandem reactions to generate novel molecular architectures. Given the versatility of benzylamines in such transformations, it is plausible that this compound could serve as a valuable building block in the field.

Spectroscopic Characterization and Structural Elucidation of 4 3 Methyl Butoxy Benzylamine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of 4-(3-Methyl-butoxy)-benzylamine is predicted to show distinct signals corresponding to each unique proton environment in the molecule. By combining data from analogs like benzylamine (B48309) hmdb.cachemicalbook.com and compounds with an isoamyloxy group, a characteristic spectrum can be predicted.

The key expected signals are:

Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit a typical AA'BB' splitting pattern. The two protons ortho to the aminomethyl group (H-2, H-6) and the two protons ortho to the alkoxy group (H-3, H-5) will appear as doublets.

Benzylic Protons: The methylene (B1212753) protons of the benzylamine moiety (-CH₂-NH₂) will appear as a singlet.

Amines Protons: The primary amine protons (-NH₂) will typically show a broad singlet, and its chemical shift can be variable.

Alkoxy Protons: The 3-methyl-butoxy side chain will display characteristic signals: a triplet for the -O-CH₂- protons, a multiplet for the adjacent -CH₂- and -CH- protons, and a doublet for the terminal methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~7.2-7.3 | Doublet |

| Aromatic (H-3, H-5) | ~6.8-6.9 | Doublet |

| Benzylic (-CH₂-NH₂) | ~3.7-3.8 | Singlet |

| Amine (-NH₂) | ~1.5-2.5 | Broad Singlet |

| Methylene (-O-CH₂-) | ~3.9-4.0 | Triplet |

| Methylene (-CH₂-CH(CH₃)₂) | ~1.7-1.8 | Multiplet |

| Methine (-CH(CH₃)₂) | ~1.8-1.9 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. Data from benzylamine chemicalbook.com and related alkoxy-substituted aromatic compounds like 4-n-butoxybenzaldehyde chemicalbook.com help in assigning these signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (quaternary, C-O) | ~158 |

| C-2, C-6 (aromatic CH) | ~128-130 |

| C-3, C-5 (aromatic CH) | ~114-115 |

| C-4 (quaternary, C-CH₂N) | ~135 |

| Benzylic (-CH₂-NH₂) | ~46 |

| Methylene (-O-CH₂-) | ~67 |

| Methylene (-CH₂-CH(CH₃)₂) | ~38 |

| Methine (-CH(CH₃)₂) | ~25 |

In complex samples or for definitive structural confirmation, advanced NMR techniques are indispensable.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is invaluable for tracing the connectivity within the 3-methyl-butoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for connecting the different fragments of the molecule, for instance, linking the benzylic protons to the aromatic quaternary carbon (C-4) and the aromatic protons (C-2, C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which can help confirm the substitution pattern on the aromatic ring. dntb.gov.ua

Furthermore, hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) have been used to dramatically enhance the NMR signals of benzylamine derivatives, which could be applied to analyze low-concentration samples of its analogs. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. Data from related structures like N-methylbenzylamine provides a reference for these assignments. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200-1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzene ring in this compound is the primary chromophore. The presence of both an electron-donating alkoxy group (-OR) and an aminomethyl group (-CH₂NH₂) influences the energy of the π → π* transitions. These substituents typically cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₉NO), the nominal molecular weight is 193 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. The fragmentation of benzylamines is well-studied. nih.gov Key fragmentation pathways include:

Alpha-Cleavage: The bond between the benzylic carbon and the aromatic ring is prone to cleavage, leading to the loss of the amino-methyl group. However, the most dominant alpha-cleavage in amines is the cleavage of a C-C bond adjacent to the nitrogen. libretexts.org

Benzylic Cleavage: A very common fragmentation is the loss of a hydrogen atom or the cleavage of the C-N bond, but the most characteristic fragmentation for benzylamines is the cleavage that forms a stable tropylium (B1234903) or substituted tropylium ion. The primary fragmentation pathway often involves the loss of ammonia (B1221849) (NH₃). nih.gov

Loss of the Alkoxy Chain: Cleavage of the ether bond can occur, leading to the loss of the 3-methyl-butoxy radical (•C₅H₁₁) or butene (C₄H₈) via rearrangement.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 122 | [M - C₅H₁₀]⁺ | Loss of isopentene via McLafferty-type rearrangement |

| 107 | [C₇H₇O]⁺ | Cleavage of the benzylic C-C bond with H transfer |

Computational Chemistry and Theoretical Investigations of 4 3 Methyl Butoxy Benzylamine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. nih.gov For 4-(3-Methyl-butoxy)-benzylamine, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization.

This process systematically adjusts the molecule's geometry to find the lowest energy conformation on the potential energy surface. Typically, a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is paired with a basis set like 6-311G(d,p) or 6-311++G(d,p) to perform these calculations. nih.govresearchgate.net The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals. The optimization process concludes when the forces on each atom are negligible, indicating that a stable, minimum-energy structure has been found. nih.gov This optimized geometry provides precise bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent property calculations.

Beyond just the structure, these DFT calculations also reveal the electronic properties of the molecule. The distribution of electrons within the molecule is calculated, from which key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are derived. The HOMO-LUMO energy gap is a critical descriptor, offering insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov

The calculation yields a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies can be correlated with experimental IR and Raman spectroscopic data, aiding in the assignment of spectral peaks to specific molecular motions, such as stretching, bending, or twisting of bonds. conicet.gov.arnih.gov Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches and angle bends to each vibrational mode. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents a generalized prediction of vibrational modes based on typical frequency ranges for the molecule's functional groups as studied in similar compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300-3500 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000-3100 nih.gov |

| C-H Stretch (Aliphatic) | Butoxy Group | 2850-3000 nih.gov |

| C=C Stretch | Aromatic Ring | 1450-1600 nih.govresearchgate.net |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1590-1650 |

| C-O-C Asymmetric Stretch | Ether Linkage | 1200-1275 |

| C-O-C Symmetric Stretch | Ether Linkage | 1020-1075 |

| C-N Stretch | Benzyl-Amine | 1250-1340 |

| C-H Out-of-Plane Bend | Benzene Ring | 670-900 researchgate.net |

To investigate the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. conicet.gov.arcase.edu This method models how the molecule's electron density responds to time-varying electric fields, allowing for the calculation of electronic transitions between the ground state and various excited states. nih.gov

The output of a TD-DFT calculation includes the excitation energies (often expressed in eV or as a wavelength in nm) and the corresponding oscillator strengths for each transition. The oscillator strength is a theoretical measure of the transition's probability, which correlates with the intensity of an absorption peak in a UV-Vis spectrum. ijcce.ac.ir These calculations can predict the wavelength of maximum absorption (λmax) and help interpret experimental spectra by assigning absorption bands to specific electronic transitions, such as the promotion of an electron from the HOMO to the LUMO. ijcce.ac.ir For organic molecules, functionals like CAM-B3LYP are often used as they can provide more accurate predictions for charge-transfer excitations. ijcce.ac.ir

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify and characterize the structures of reactants, products, transition states, and any intermediates. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Computational methods can map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each step. conicet.gov.ar This process identifies low-energy, stable conformers and the energy barriers that separate them. For more complex systems or to understand dynamic behavior, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment (like a solvent) at an atomistic level.

Structure-Reactivity Correlations via Computational Methods

A central goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSRR), which link a molecule's computed structural or electronic properties to its chemical behavior. chemrxiv.org DFT calculations provide a suite of descriptors that serve this purpose.

Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a general indicator of chemical stability; a smaller gap suggests higher reactivity. ijcce.ac.ir Other calculated descriptors, such as chemical potential, global hardness and softness, and the electrophilicity index, provide a more nuanced picture of reactivity that can be used to predict how the molecule will interact in different chemical scenarios. researchgate.net

In Silico Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

In addition to quantum chemical properties, a range of physicochemical descriptors can be calculated in silico. These descriptors are crucial for predicting a molecule's pharmacokinetic properties, often in the context of drug discovery and development. nih.gov Public databases like PubChem provide pre-computed values for many compounds based on their 2D structure. nih.gov

Key descriptors include:

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to permeate cell membranes. nih.gov

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity or hydrophobicity. It affects solubility, absorption, and distribution. nih.gov

Number of Rotatable Bonds: Counts the number of bonds that can freely rotate. This descriptor is related to the conformational flexibility of the molecule. nih.gov

Hydrogen Bond Donors and Acceptors: The number of sites on the molecule that can donate or accept a hydrogen bond, which is critical for molecular interactions.

Table 2: Computed Molecular Descriptors for this compound Data sourced from the PubChem database. nih.gov

| Descriptor | Value |

| Molecular Weight | 193.28 g/mol |

| Molecular Formula | C₁₂H₁₉NO |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area (TPSA) | 35.1 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 144 |

Advanced Research Applications and Functional Materials Development Through Alkoxybenzylamine Platforms

Role as Versatile Building Blocks in Complex Organic Synthesis

The primary amine and the substituted benzene (B151609) ring of 4-(3-Methyl-butoxy)-benzylamine make it a versatile building block in the synthesis of more complex molecular architectures. The nucleophilic amine group can readily participate in a wide array of chemical transformations, including but not limited to amidation, alkylation, and reductive amination reactions. These reactions are fundamental in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

The presence of the 3-methylbutoxy group, a relatively bulky and lipophilic moiety, can significantly influence the physicochemical properties of the resulting molecules. This can be strategically employed to enhance solubility in nonpolar solvents, modulate biological activity, or direct the stereochemical outcome of certain reactions. While specific research detailing the extensive use of this compound is not widely documented, the principles of its reactivity are well-established within the broader context of substituted benzylamines in organic synthesis. For instance, related benzylamine (B48309) derivatives are utilized in the synthesis of platinum(IV) complexes, highlighting the role of the benzylamine scaffold in coordination chemistry and the development of potential therapeutic agents. researchgate.net

Application in Polymer Modification and Cross-linking Chemistry

The amine functionality of this compound presents opportunities for its use in polymer science. It can be grafted onto existing polymer backbones that contain suitable electrophilic sites, such as ester or acyl chloride groups, thereby modifying the surface properties of the polymer. The introduction of the 3-methylbutoxybenzyl group can alter characteristics like hydrophobicity, thermal stability, and adhesion.

Furthermore, as a primary amine, this compound can act as a cross-linking agent for polymers containing reactive functionalities like epoxides or isocyanates. The reaction of the amine with these groups leads to the formation of a three-dimensional polymer network. This cross-linking process is crucial for enhancing the mechanical strength, solvent resistance, and thermal properties of various polymeric materials. While the direct application of this specific compound is not extensively reported, the underlying chemical principles are fundamental to polymer chemistry. nih.gov

Functionalization of Nanomaterials and Surface Chemistry

In the realm of nanotechnology, the surface functionalization of nanomaterials is critical for tailoring their properties and enabling their application in diverse fields. mdpi.comrsc.org Molecules like this compound can serve as effective surface modifiers for a variety of nanomaterials, including metallic nanoparticles, quantum dots, and carbon nanotubes.

The amine group can anchor the molecule to the nanomaterial surface through covalent or non-covalent interactions. This functionalization can serve several purposes:

Improved Dispersion: The bulky 3-methylbutoxy group can prevent the aggregation of nanoparticles, leading to stable and well-dispersed colloidal solutions.

Enhanced Biocompatibility: For biomedical applications, modifying the surface of nanomaterials with organic ligands can reduce their toxicity and improve their interaction with biological systems. mdpi.com

Targeted Delivery: The benzylamine moiety can be further functionalized with targeting ligands, enabling the specific delivery of nanoparticles to desired locations in biological systems.

The ability to modify surface chemistry is a cornerstone of modern materials science, and alkoxybenzylamines represent a class of compounds with significant potential in this area. rsc.org

Design and Synthesis of Specialty Chemicals and Intermediates

This compound is a valuable intermediate in the synthesis of a wide range of specialty chemicals. The combination of the reactive amine and the substituted aromatic ring allows for the construction of molecules with specific functionalities and properties. A Japanese patent describes a process for producing 4-(4-alkylphenoxy)benzylamines, which are structurally similar to this compound, highlighting their importance as intermediates. google.com The synthesis of these compounds is aimed at providing a route to high-purity products on an industrial scale. google.com

The general synthetic route to such compounds often involves the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde, showcasing standard organic transformations that are scalable for industrial production. The resulting alkoxybenzylamines can then be used as precursors for:

Active Pharmaceutical Ingredients (APIs): The benzylamine scaffold is present in numerous biologically active molecules.

Agrochemicals: Derivatives of benzylamine are found in various pesticides and herbicides.

Liquid Crystals: The rigid aromatic core and the flexible alkoxy chain are structural features often found in liquid crystalline materials.

Exploration in Novel Organic Transformations and Catalyst Ligand Development

The structural motifs present in this compound make it an interesting candidate for exploration in the development of new organic reactions and as a ligand for catalysis. The nitrogen atom of the amine can coordinate to metal centers, forming metal complexes that can catalyze a variety of organic transformations. The electronic properties of the benzene ring, influenced by the para-alkoxy group, can modulate the catalytic activity of the metal center.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methyl-butoxy)-benzylamine, and what critical parameters influence yield and purity?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions . For example:

- Alkylation of benzylamine : Reacting 4-hydroxybenzylamine with 3-methyl-butyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux (~80–100°C).

- Oxidative coupling : Using catalysts like MnO₄⁻-incorporated Mg–Al hydrotalcite (Mn-HT) under solvent-free conditions, as demonstrated for structurally similar benzylamine derivatives .

Critical parameters : - Catalyst loading (5–10 wt% Mn-HT optimal for coupling efficiency).

- Reaction temperature (reflux conditions enhance kinetics but may risk decomposition).

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (3-methyl-butoxy CH₃ and CH₂ groups), δ 3.8–4.2 ppm (OCH₂), and δ 6.7–7.3 ppm (aromatic protons).

- ¹³C NMR : Signals for the quaternary carbons in the aromatic ring (~125–140 ppm) and the ether-linked oxygen (~70 ppm).

- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 207.3 g/mol for C₁₂H₁₉NO).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient).

These techniques collectively verify the absence of unreacted starting materials or side products (e.g., di-alkylated byproducts) .

Advanced Research Questions

Q. How does the substitution pattern on the benzylamine core influence biological activity, and what methodological approaches are used to elucidate structure-activity relationships (SAR)?

Answer:

- Substituent effects : The 3-methyl-butoxy group enhances lipophilicity, improving membrane permeability. Electron-donating groups (e.g., alkoxy) on the aromatic ring may modulate interactions with enzymes like monoamine oxidases (MAOs) .

- Methodologies :

- QSAR modeling : Correlate substituent parameters (e.g., van der Waals volume, Hammett σ) with binding affinities. For example, bulky substituents at the para-position reduce MAO-A binding due to steric hindrance .

- Enzyme inhibition assays : Measure IC₅₀ values using fluorometric or spectrophotometric methods (e.g., MAO activity via kynuramine oxidation).

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Standardized assay protocols : Variability in IC₅₀ values may arise from differences in enzyme sources (e.g., recombinant vs. tissue-extracted MAOs) or incubation times.

- Control experiments : Include reference inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions.

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) to identify trends obscured by methodological differences .

Q. What role does this compound play in enzyme inhibition studies, and how are such interactions quantified experimentally?

Answer:

- Mechanistic insights : The compound may act as a competitive inhibitor for enzymes like MAOs by mimicking the natural substrate (e.g., benzylamine).

- Quantification methods :

- Kinetic assays : Measure changes in Vₘₐₓ and Kₘ using Lineweaver-Burk plots.

- Docking studies : Computational modeling (e.g., AutoDock Vina) predicts binding modes in enzyme active sites, validated by mutagenesis (e.g., Ser209Ala in MAO-A) .

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.